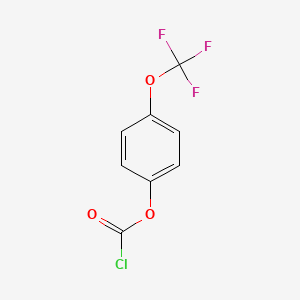

4-(Trifluoromethoxy)phenyl Chloroformate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H4ClF3O3 |

|---|---|

Molecular Weight |

240.56 g/mol |

IUPAC Name |

[4-(trifluoromethoxy)phenyl] carbonochloridate |

InChI |

InChI=1S/C8H4ClF3O3/c9-7(13)14-5-1-3-6(4-2-5)15-8(10,11)12/h1-4H |

InChI Key |

OMDGTIMRKQTDJX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC(=O)Cl)OC(F)(F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 4 Trifluoromethoxy Phenyl Chloroformate

Nucleophilic Substitution Reactions of Aryl Chloroformates

The solvolysis and nucleophilic substitution of aryl chloroformates, including 4-(trifluoromethoxy)phenyl chloroformate, are complex processes whose mechanisms can shift depending on the substrate, nucleophile, and solvent properties. These reactions are generally understood to proceed via pathways that have both associative (bond-making) and dissociative (bond-breaking) character.

SN1-SN2 Reaction Continuum in Solvolysis Processes

The solvolysis of chloroformate esters often falls within a continuum between the unimolecular SN1 and bimolecular SN2 mechanisms. nih.govresearchgate.net The precise pathway is highly sensitive to the stability of the potential carbocation intermediate, the nucleophilicity of the solvent, and the nature of the leaving group. For aryl chloroformates, the reaction at the acyl carbon typically follows an addition-elimination mechanism, which can be either stepwise or concerted.

The extended Grunwald-Winstein equation is a valuable tool for dissecting these mechanisms: log(k/k₀) = lN_T + mY_Cl where:

k and k₀ are the solvolysis rate constants in a given solvent and a reference solvent (80% ethanol), respectively.

l represents the sensitivity to solvent nucleophilicity (N_T).

m represents the sensitivity to solvent ionizing power (Y_Cl). mdpi.com

For phenyl chloroformate and its substituted analogues, studies have shown l values around 1.6-1.7 and m values around 0.5-0.6. mdpi.com These relatively large l values and smaller m values are indicative of a mechanism where bond-making (nucleophilic attack by the solvent) is more significant in the transition state than bond-breaking (departure of the chloride ion). This points towards a bimolecular, associative SN2-like or addition-elimination pathway where the addition step is rate-determining. mdpi.com The strong electron-withdrawing nature of the 4-trifluoromethoxy group would be expected to make the carbonyl carbon more electrophilic, favoring such an associative pathway.

Table 1: Grunwald-Winstein Parameters for Solvolysis of Various Chloroformates

| Compound | l (Sensitivity to Nucleophilicity) | m (Sensitivity to Ionizing Power) | Proposed Mechanism |

|---|---|---|---|

| Phenyl Chloroformate mdpi.com | 1.60 ± 0.05 | 0.57 ± 0.05 | Addition-Elimination |

| p-Methoxyphenyl Chloroformate mdpi.com | 1.66 ± 0.05 | 0.56 ± 0.03 | Addition-Elimination |

| p-Nitrophenyl Chloroformate mdpi.com | 1.68 ± 0.06 | 0.46 ± 0.04 | Addition-Elimination |

| Allyl Chloroformate koreascience.kr | 0.93 ± 0.05 | 0.41 ± 0.02 | SN2 |

This interactive table allows sorting by column.

General Base Catalysis in Chloroformate Reactivity

In alcoholysis reactions, a second solvent molecule often acts as a general base, deprotonating the attacking alcohol nucleophile as it forms a bond with the carbonyl carbon. This termolecular mechanism, sometimes referred to as SN3, is a hallmark of an addition-elimination pathway. nih.govresearchgate.net The importance of general base catalysis provides strong evidence against a purely dissociative SN1 mechanism and supports a pathway involving a tetrahedral intermediate. For aryl chloroformates, the presence of general base catalysis is a key mechanistic feature in their solvolysis. mdpi.comnih.gov

Kinetic Isotope Effects and Transition State Analysis in Chloroformate Solvolysis

Kinetic solvent isotope effects (KSIE) provide further insight into the transition state of solvolysis reactions. The KSIE is the ratio of the reaction rate in a non-deuterated solvent (like methanol, MeOH) to that in its deuterated counterpart (MeOH-d). For the methanolysis of phenyl chloroformates, KSIE values (kMeOH/kMeOD) are typically in the range of 2.1 to 2.5. mdpi.comrsc.org

A KSIE value significantly greater than 1 indicates that the O-H bond of the solvent is being broken in the rate-determining step. This observation is consistent with the general base catalysis model, where a second methanol molecule abstracts a proton from the nucleophilically attacking methanol molecule in the transition state. mdpi.comrsc.org Studies have shown that the magnitude of the KSIE decreases as the electron-donating ability of the substituent on the phenyl ring increases. nih.gov This suggests that for substrates like this compound, which has a strong electron-withdrawing group, a significant KSIE would be expected, pointing to the importance of general base catalysis in the transition state.

Reaction Pathways with Diverse Nucleophiles

The mechanism of reaction for this compound with other nucleophiles, such as amines and alcohols, follows patterns established for related phenyl chloroformates.

Aminolysis Reactions of Phenyl Chloroformates

The aminolysis of phenyl chloroformates has been studied extensively. In aqueous solutions, the reaction with secondary alicyclic amines proceeds through a stepwise mechanism where the rate-determining step is the formation of a zwitterionic tetrahedral intermediate. nih.gov This is supported by linear Brønsted-type plots (log of the second-order rate coefficient vs. amine pKₐ) with slopes (βnuc) of 0.23 for phenyl chloroformate and 0.26 for 4-nitrophenyl chloroformate. nih.gov These small βnuc values are characteristic of a stepwise pathway with a rate-limiting nucleophilic attack.

In contrast, studies of aminolysis with anilines in aprotic solvents like acetonitrile suggest a concerted, associative SN2-like mechanism. rsc.org This is evidenced by a large Brønsted-type slope (βX ≈ 0.8) and a strongly negative cross-interaction constant (ρXY), indicating a transition state with significant bond formation between the nucleophile and the carbonyl carbon. The highly electron-withdrawing 4-trifluoromethoxy group would enhance the electrophilicity of the carbonyl carbon, likely favoring a highly associative transition state in its reactions with amines.

Methanolysis and Other Alcoholysis Reactions

As discussed in the context of solvolysis, the methanolysis of phenyl chloroformates is a bimolecular process characterized by a high sensitivity to solvent nucleophilicity and significant general base catalysis from a second solvent molecule. mdpi.comrsc.org The reaction is believed to proceed through an associative SN2 mechanism or a stepwise addition-elimination pathway where the addition step is rate-limiting. rsc.org The transition state is described as strongly associative, with little C-Cl bond breaking relative to C-O bond formation. rsc.org

Table 2: Kinetic Solvent Isotope Effects (KSIE) for Methanolysis of Acyl Chlorides and Chloroformates

| Compound | KSIE (kMeOH/kMeOD) | Reference |

|---|---|---|

| p-Nitrophenyl Chloroformate | 2.1 - 2.5 | mdpi.com |

| Phenyl Chloroformate | ~2.3 - 2.5 | rsc.org |

| Chloroacetyl Chloride | 2.18 | researchgate.net |

| Acetyl Chloride | Lower than chloroformates | researchgate.net |

This interactive table allows sorting by column.

The data consistently show that aryl chloroformates exhibit large KSIE values, supporting a mechanism where a proton is transferred in the rate-determining step, which is a key feature of general-base-catalyzed alcoholysis. mdpi.comresearchgate.net

Electrophilic Activation and Subsequent Transformations

The reactivity of this compound is primarily characterized by the electrophilic nature of the carbonyl carbon, which is susceptible to nucleophilic attack. This reactivity is influenced by the electron-withdrawing trifluoromethoxy group, which enhances the electrophilicity of the carbonyl center, and the phenoxy group, which can act as a leaving group. The subsequent transformations of this compound are diverse, leading to the formation of a variety of important functional groups, including carbamates, ureas, and carbonates.

The activation of this compound facilitates its reaction with a wide range of nucleophiles. This activation is inherent to its structure but can be further modulated by reaction conditions, such as the choice of solvent and the presence of bases or catalysts. The primary mechanism involves the nucleophilic acyl substitution at the carbonyl carbon. Depending on the nucleophile and reaction conditions, this can proceed through either a stepwise mechanism involving a tetrahedral intermediate or a concerted mechanism.

A significant application of this compound is in the synthesis of carbamates through its reaction with primary and secondary amines. This reaction is a cornerstone of its synthetic utility, finding application in the preparation of pharmaceuticals and agrochemicals. For instance, the related compound, methyl (4-trifluoromethoxy)phenylcarbamate, a key intermediate for various pesticides, is synthesized from 4-(trifluoromethoxy)aniline (B150132) and methyl chloroformate in high yields under mild conditions. The synthesis of N-chloroformyl-N-[4-(trifluoromethoxy)phenyl] methyl carbamate (B1207046), an intermediate for the insecticide indoxacarb, further highlights the industrial relevance of transformations involving the 4-(trifluoromethoxy)phenylamino moiety and a chloroformyl group. nih.govproquest.comcabidigitallibrary.org

The reaction with amines to form ureas is another important transformation. While direct reaction with ammonia or primary amines can yield ureas, a common strategy involves the initial formation of a carbamate, which then reacts with another amine to produce a urea. This two-step process allows for the synthesis of unsymmetrical ureas. The reactivity of the intermediate carbamate is crucial for the success of the subsequent urethane (B1682113) formation.

Furthermore, the reaction of this compound with alcohols and phenols in the presence of a base leads to the formation of carbonates. This transformation is a standard method for the synthesis of diaryl or alkyl-aryl carbonates. The trifluoromethoxy group is expected to influence the reactivity of the chloroformate in these reactions, potentially leading to faster reaction rates compared to unsubstituted phenyl chloroformate due to its electron-withdrawing nature.

Mechanistic studies on the aminolysis of phenyl chloroformates have shown that the reaction can proceed through a stepwise mechanism with the formation of a zwitterionic tetrahedral intermediate, or a concerted mechanism, depending on the solvent and the nature of the amine. nih.govrsc.org For instance, the aminolysis of phenyl and 4-nitrophenyl chloroformates in aqueous solution suggests a stepwise mechanism where the formation of the tetrahedral intermediate is the rate-determining step. nih.gov In contrast, reactions in acetonitrile are proposed to be concerted. nih.gov While specific mechanistic studies on this compound are not extensively documented in the reviewed literature, it is reasonable to extrapolate that similar mechanistic pathways are operative, with the trifluoromethoxy group influencing the stability of intermediates and transition states.

The following table summarizes the typical transformations of this compound and related compounds with various nucleophiles, highlighting the versatility of this reagent in organic synthesis.

| Nucleophile | Product Type | General Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Primary Amines (R-NH₂) | Carbamate | Base (e.g., triethylamine (B128534), pyridine) in an inert solvent (e.g., THF, CH₂Cl₂) at room temperature. | High | A common and efficient method for the synthesis of N-aryl carbamates. |

| Secondary Amines (R₂NH) | Carbamate | Similar conditions to primary amines, often requiring slightly longer reaction times or gentle heating. | Good to High | Provides access to N,N-disubstituted carbamates. |

| Alcohols/Phenols (R-OH) | Carbonate | In the presence of a base (e.g., pyridine (B92270), NaOH) in a suitable solvent. | Generally Good | Used for the preparation of unsymmetrical carbonates. |

| Hydrazine (H₂NNH₂) | Semicarbazide | Reaction with the chloroformate or a derived carbamate. | Moderate to Good | A method for introducing the semicarbazide moiety. prepchem.com |

| Carboxylic Acids (R-COOH) | Mixed Anhydride (B1165640) | Reaction in the presence of a base. | Variable | The mixed anhydride can be a reactive intermediate for further transformations. |

Applications of 4 Trifluoromethoxy Phenyl Chloroformate in Advanced Organic Synthesis

Reagent in Carbon-Carbon Bond Forming Reactions

The ability to form carbon-carbon bonds is fundamental to organic synthesis. 4-(Trifluoromethoxy)phenyl chloroformate serves as a valuable reagent in this context, particularly in innovative catalytic cycles that functionalize otherwise inert C-H bonds.

A significant advancement in C-C bond formation is the direct coupling of unactivated C(sp³)-H bonds with chloroformates, a reaction achievable through the synergistic combination of nickel and photoredox catalysis. nih.gov This methodology allows for the intermolecular formation of esters from simple alkanes, which are typically used as feedstock chemicals. nih.gov

The proposed catalytic cycle begins with the oxidative addition of the chloroformate to a Ni(0) complex. nih.gov Concurrently, a photoredox catalyst, upon excitation by light, initiates a process that generates a chlorine radical. This highly reactive radical is responsible for abstracting a hydrogen atom from the alkane, forming an alkyl radical. This alkyl radical is then captured by the Ni(II) complex. The final step is a reductive elimination from the nickel center, which forms the new C-C bond and regenerates the Ni(0) catalyst, yielding the ester product. nih.gov

The reaction demonstrates broad applicability with various hydrocarbon feedstocks. The site selectivity of the C-H abstraction is predictable, generally favoring weaker C-H bonds. nih.gov

| Alkane Substrate | Chloroformate Partner | Ester Product | Yield (%) |

|---|---|---|---|

| Cyclohexane | Phenyl Chloroformate | Phenyl cyclohexanecarboxylate | 66 |

| n-Pentane | Phenyl Chloroformate | Phenyl pentanecarboxylate | 51 (as a mixture of isomers) |

| Toluene (B28343) | Phenyl Chloroformate | Phenyl 2-phenylethanoate | 55 |

| Adamantane | Phenyl Chloroformate | Phenyl adamantane-1-carboxylate | 70 |

This table illustrates the general applicability of chloroformates in Ni-photoredox catalyzed C(sp³)-H functionalization. The use of this compound in this reaction would yield the corresponding 4-(trifluoromethoxy)phenyl esters.

Beyond photoredox catalysis, chloroformates are precursors in other metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, showcase the versatility of these reagents. For instance, palladium complexes can catalyze the cross-coupling of aryl trifluoroacetates (a related class of activated esters) with organoboron compounds to produce trifluoromethyl ketones. researchgate.net

The general mechanism for such transformations involves the oxidative addition of the chloroformate to a low-valent metal center, such as Palladium(0). This step forms a key acyl-palladium(II) intermediate. This intermediate can then undergo transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound). The subsequent reductive elimination from the palladium center forges the new carbon-carbon bond, yielding the desired ketone or other coupled product and regenerating the active Pd(0) catalyst. researchgate.net The efficiency of these reactions leverages the excellent leaving group ability of the phenoxide moiety, a feature enhanced by the electron-withdrawing trifluoromethoxy substituent in this compound.

Activation Agent for Functional Group Interconversions

Functional group interconversion is a cornerstone of synthetic strategy, enabling the transformation of one functional group into another. This compound excels as an activation agent, facilitating several key conversions with high efficiency and under mild conditions.

The dehydration of primary amides to form nitriles is a fundamental transformation in organic synthesis. Phenyl chloroformates, in the presence of a base like pyridine (B92270), provide a mild and efficient method for this conversion. The reaction proceeds readily at room temperature and offers high yields of the corresponding nitrile products.

The mechanism involves the initial activation of the primary amide by this compound. The oxygen atom of the amide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate. This forms an activated O-acyl intermediate. The subsequent elimination of the 4-(trifluoromethoxy)phenol (B149201) and carbon dioxide, facilitated by the base, results in the formation of the nitrile. This method is noted for its simple work-up procedure and tolerance of other functional groups.

| Primary Amide Substrate | Product Nitrile | Yield (%) |

|---|---|---|

| Benzamide | Benzonitrile | 95 |

| 4-Chlorobenzamide | 4-Chlorobenzonitrile | 94 |

| 4-Methoxybenzamide | 4-Methoxybenzonitrile | 92 |

| Cinnamamide | Cinnamonitrile | 90 |

| Nicotinamide | 3-Cyanopyridine | 89 |

Data presented for the analogous phenyl chloroformate reagent, which demonstrates the general reaction pathway.

In peptide synthesis, the formation of an amide (peptide) bond between two amino acids requires the activation of the carboxylic acid group of one amino acid. The mixed anhydride (B1165640) method is a classic and effective strategy for this activation, and alkyl or aryl chloroformates are key reagents in this process. researchgate.net

In this method, an N-protected amino acid is treated with this compound in the presence of a tertiary amine base, such as N-methylmorpholine. researchgate.netthieme-connect.de This reaction forms a mixed carboxylic-carbonic anhydride. This anhydride is a highly activated species, primed for nucleophilic attack. The subsequent addition of the amino acid ester (the amine component) leads to the formation of the desired peptide bond, with the release of 4-(trifluoromethoxy)phenol and carbon dioxide as byproducts. researchgate.net The choice of base and solvent is critical to minimize side reactions, such as the formation of urethane (B1682113) byproducts and to prevent racemization of the chiral amino acid centers. researchgate.net

This compound is an excellent reagent for the synthesis of carbamates and, subsequently, ureas. Carbamates are formed through the straightforward reaction of the chloroformate with a primary or secondary amine. nih.govniscpr.res.in The reaction typically proceeds in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. The high reactivity of the chloroformate allows this transformation to occur efficiently under mild conditions.

The resulting 4-(trifluoromethoxy)phenyl carbamate (B1207046) is itself an activated intermediate. The 4-(trifluoromethoxy)phenoxide is a good leaving group, enabling the carbamate to react with another amine to form a urea. This two-step, one-pot process is a common strategy for synthesizing unsymmetrical ureas, avoiding the need to handle sensitive isocyanates. commonorganicchemistry.com

Precursor for Complex Molecular Architectures

This compound has emerged as a versatile reagent in advanced organic synthesis, serving as a key building block for the construction of complex molecular frameworks. Its utility stems from the presence of the reactive chloroformate group, which can readily participate in a variety of chemical transformations, and the trifluoromethoxy-substituted phenyl ring, which imparts unique electronic and physiological properties to the resulting molecules. This section explores its application as a precursor in the synthesis of fluorinated heterocycles and its role in the derivatization of chiral compounds.

Synthesis of Fluorinated Heterocycles

The trifluoromethoxy group is a highly sought-after substituent in medicinal and agricultural chemistry due to its ability to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. While direct synthesis of complex fluorinated heterocycles can be challenging, the use of precursors like this compound offers a strategic approach.

One notable application involves the synthesis of fluorinated heterocycles starting from 4-trifluoromethoxyaniline, a closely related precursor. This aniline (B41778) derivative can be converted into various heterocyclic systems, such as pyrroles and thiazoles. For instance, the Paal-Knorr pyrrole (B145914) synthesis can be employed by reacting 4-trifluoromethoxyaniline with a 1,4-dicarbonyl compound to form the corresponding N-aryl pyrrole. This pyrrole can then be further functionalized and cyclized to construct more complex thiazole-containing heterocycles. nih.gov This multi-step "chain heterocyclization" approach, starting from a trifluoromethoxy-containing aniline, highlights the importance of this structural motif in building intricate, fluorinated molecular architectures. nih.gov

While direct cyclization reactions involving this compound to form heterocycles are not extensively documented in readily available literature, its role as a precursor to carbamates, which can then undergo cyclization, is a plausible synthetic route. The chloroformate group readily reacts with amines to form carbamates. These carbamate intermediates can be designed with appropriate functional groups that can subsequently participate in intramolecular cyclization reactions to yield a variety of nitrogen-containing heterocycles.

Utilization in Derivatization for Chiral Compound Synthesis

The separation of enantiomers is a critical process in the development of pharmaceuticals, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Chloroformate reagents are widely used as derivatizing agents to facilitate the separation of enantiomers, typically by converting them into diastereomers which can then be separated by chromatography.

This compound can be employed as a chiral derivatizing agent for this purpose. The general principle involves the reaction of the chloroformate with a chiral amine or alcohol to form a carbamate. This reaction creates a diastereomeric pair if the chloroformate itself is chiral or if it is used to derivatize a racemic mixture that is then reacted with a chiral reagent. However, even with an achiral chloroformate like this compound, the resulting carbamate derivatives can be separated on a chiral stationary phase in high-performance liquid chromatography (HPLC).

The derivatization of amino acids with chloroformates is a well-established technique for their enantiomeric analysis. nih.govdocumentsdelivered.comnih.govresearchgate.net While specific studies detailing the use of this compound for this purpose are not abundant, the general reactivity of chloroformates with amino groups suggests its applicability. The process would involve the reaction of the amino acid with this compound to form a carbamate derivative, which could then be analyzed by chiral HPLC or gas chromatography to determine the enantiomeric excess. nih.gov

Below is an interactive data table summarizing the applications discussed:

| Application Area | Specific Use | Precursor Molecule | Resulting Structure/Use | Key Technique |

| Fluorinated Heterocycle Synthesis | Building block for complex heterocycles | 4-(Trifluoromethoxy)aniline (B150132) | Fluorinated pyrroles and thiazoles | Paal-Knorr synthesis, Chain heterocyclization |

| Chiral Compound Synthesis | Derivatizing agent for enantiomeric separation | This compound | Diastereomeric carbamates | Chiral HPLC, Gas Chromatography |

Role of 4 Trifluoromethoxy Phenyl Chloroformate and Its Analogs in Material Science and Polymer Chemistry

Monomers for Polymerization Reactions

4-(Trifluoromethoxy)phenyl Chloroformate serves as a crucial monomer in the synthesis of high-performance polymers, particularly polycarbonates and polyurethanes. Its chemical structure allows it to be a precursor in polycondensation reactions.

In polycarbonate synthesis, the traditional method involves the reaction of a bisphenol, such as bisphenol A, with phosgene (B1210022). uwb.edu.pl Phenyl chloroformate and its derivatives, including this compound, are closely related to this chemistry. They can react with dihydroxy compounds to form the carbonate linkages that constitute the polymer backbone. researchgate.netgoogle.com An alternative, non-phosgene route is the transesterification of a diphenyl carbonate with a bisphenol. uwb.edu.plnih.gov Diphenyl carbonates themselves can be prepared from the corresponding phenyl chloroformates, highlighting the role of these chloroformates as foundational building blocks. researchgate.net The incorporation of the trifluoromethoxy group via this monomer is a strategic way to imbue the final polycarbonate with desirable properties imparted by fluorine.

For polyurethane synthesis, isocyanates are the conventional raw material, but their high toxicity has prompted research into non-isocyanate polyurethane (NIPU) methods. kobe-u.ac.jp Chloroformate derivatives and related carbonate compounds are at the forefront of this safer approach. Recent research has demonstrated a novel method for polyurethane synthesis that avoids isocyanates by using a fluorinated carbonate as a key raw material. kobe-u.ac.jp This process involves reacting the fluorinated carbonate with a diol to create a biscarbonate precursor, which then reacts with a diamine to form the polyurethane. kobe-u.ac.jp This method allows for the creation of high-quality polyurethane with a regular polymer structure, minimal discoloration, and controlled molecular weight. kobe-u.ac.jp this compound is an analog that fits within this innovative approach to producing safer, high-performance polyurethanes.

Chloroformate derivatives are highly versatile reagents for the development of a wide array of functional polymeric materials. acs.org Their reactivity allows for the introduction of specific functional groups onto a polymer backbone or their use as primary monomers to build polymers with inherent functionality. This versatility enables the precise tuning of material properties for specialized applications.

The use of chloroformate derivatives extends to creating polymers for controlled-release systems in agriculture, where bioactive precursors are grafted onto a polymer chain. mdpi.com Similarly, in medicinal chemistry, they are used to attach molecules to polymer scaffolds. The trifluoromethoxy-phenyl group, when introduced via its chloroformate derivative, imparts a unique set of properties to the resulting polymer. The strong electronegativity and lipophilicity of the trifluoromethoxy (–OCF₃) group can significantly alter the polymer's surface energy, solubility, thermal stability, and dielectric properties. tandfonline.comresearchgate.net

Functional polymers created using these derivatives are designed to meet the demands of advanced technologies. By selecting specific chloroformate monomers, researchers can design polymers with tailored characteristics, such as enhanced chemical resistance, specific optical properties, or biocompatibility, making them suitable for a range of applications from advanced coatings to biomedical devices. nih.gov

Functional Groups in Advanced Material Design

The integration of trifluoromethoxy-substituted aromatic units directly into the polymer backbone is a key strategy for designing advanced materials with superior performance characteristics. nih.gov The trifluoromethoxy (–OCF₃) group, much like the related trifluoromethyl (–CF₃) group, provides a substantial enhancement to polymer properties due to its unique electronic nature and steric bulk. researchgate.net

When incorporated into the main chain of polymers such as poly(aryl ether ketones), the –OCF₃ group has been shown to improve thermal stability, mechanical strength, and dielectric properties. tandfonline.com The presence of fluorine increases the free volume within the polymer matrix, which in turn leads to a reduction in the material's dielectric constant and dielectric loss, properties that are highly sought after in materials for microelectronics and high-frequency communication. tandfonline.com Furthermore, the rigidity of the aromatic backbone combined with the fluorinated substituent can lead to polymers with high glass transition temperatures and excellent thermal decomposition resistance. nih.gov

Research has demonstrated that introducing –OCF₃ groups can also enhance the solubility of otherwise intractable aromatic polymers, improving their processability without compromising their high-performance characteristics. researchgate.net This combination of thermal stability, low dielectric constant, and improved processability makes polymers containing trifluoromethoxy-substituted aromatic units highly valuable for aerospace, electronics, and other demanding industrial applications.

| Polymer ID | Fluorine-Containing Group | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Dielectric Constant (10 GHz) |

| PEK-InpCF | -CF₃ | 258 | 521 | 2.895 |

| PEK-InmCF | -CF₃ | 255 | 525 | 2.920 |

| PEK-InmOCF | -OCF₃ | 256 | 527 | 2.839 |

This table presents comparative data on the properties of Poly(aryl ether ketone)s (PEK) containing different fluorine groups, illustrating the effect of the trifluoromethoxy (-OCF₃) substitution. Data sourced from related research findings. tandfonline.com

Polymers derived from monomers containing functional groups like trifluoromethoxy-phenyl are finding utility in the field of advanced electrochemical sensing. The unique properties imparted by the fluorinated group, such as high chemical inertness, thermal stability, and specific electronic characteristics, make these materials excellent candidates for constructing robust and sensitive sensors. nih.gov

Conducting polymers are frequently used as the active material in electrochemical sensors due to their ability to transduce a chemical binding event into an electrical signal. nih.gov The functionalization of these polymers is key to achieving selectivity and sensitivity towards a specific analyte. While common conducting polymers include polypyrroles and polythiophenes, the incorporation of fluorinated moieties can enhance their performance. nih.gov The trifluoromethoxy group can influence the polymer's surface energy and hydrophobicity, which affects its interaction with target molecules in aqueous environments. nih.gov

Furthermore, in the design of molecularly imprinted polymers (MIPs) for sensing, the choice of functional monomer is critical. mdpi.com These "plastic antibodies" are created by polymerizing functional and cross-linking monomers around a template molecule. The trifluoromethoxy group can participate in non-covalent interactions that help form a highly specific binding cavity for the target analyte. The chemical stability of fluorinated polymers ensures the sensor's durability and longevity, even when exposed to harsh chemical conditions, making them suitable for a variety of analytical applications from environmental monitoring to biomedical diagnostics. mdpi.com

Theoretical and Computational Studies on 4 Trifluoromethoxy Phenyl Chloroformate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for predicting the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous properties can be derived.

Conformational Analysis and Optimized Geometries

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that a molecule can adopt through the rotation of single bonds. For 4-(Trifluoromethoxy)phenyl Chloroformate, key rotations would occur around the C(phenyl)-O(ether) bond and the O(ether)-C(carbonyl) bond.

The goal of this analysis is to identify the lowest energy conformers, as these are the most likely to exist under normal conditions. Computational methods achieve this by calculating the potential energy surface of the molecule as a function of these rotational angles (dihedral angles). The resulting optimized geometries provide precise data on bond lengths, bond angles, and dihedral angles for the most stable structures. Research on trifluoromethoxybenzenes has shown that the trifluoromethoxy group (-OCF3) tends to adopt a non-planar conformation with respect to the phenyl ring, often with a C-C-O-C dihedral angle around 90 degrees. beilstein-journals.org This preference is a balance between steric effects and electronic interactions and would be a critical factor in the conformational landscape of this compound.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies, Natural Bond Orbital Analysis)

Electronic structure analysis delves into the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For this compound, the electron-withdrawing nature of the trifluoromethoxy and chloroformate groups would be expected to lower the energy of these orbitals.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and charge distribution within a molecule. It localizes the complex molecular orbitals into Lewis-type structures (bonds and lone pairs) and analyzes the interactions between them. This method can quantify charge transfer between atoms, hyperconjugative effects, and the nature of chemical bonds (e.g., ionic vs. covalent character). For this molecule, NBO analysis would elucidate the electronic influence of the highly electronegative fluorine and oxygen atoms on the phenyl ring and the chloroformate group.

Vibrational Spectroscopy Simulations (FTIR, Raman) for Structural Characterization

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a set of normal vibrational modes and their frequencies can be obtained.

These simulated spectra are invaluable for interpreting experimental data and for assigning specific spectral peaks to the vibrations of particular functional groups (e.g., C=O stretch, C-F stretches, phenyl ring modes). This correlation between theoretical and experimental spectra serves as a powerful confirmation of the molecule's computed lowest-energy structure.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult or impossible to obtain experimentally. Chloroformates are known reagents used to form carbamates, carbonates, and mixed anhydrides. wikipedia.org

Transition State Characterization and Energy Barrier Calculations

A chemical reaction proceeds from reactants to products via a high-energy intermediate state known as the transition state (TS). Computational methods can locate the exact geometry of the TS on the potential energy surface. A key feature of a true transition state is that it has exactly one imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

Once the transition state is identified, its energy can be calculated. The difference in energy between the reactants and the transition state is the activation energy or energy barrier. This value is critical for determining the rate of a reaction; a higher barrier corresponds to a slower reaction. For a reaction involving this compound, such as its reaction with an amine to form a carbamate (B1207046), computational analysis could pinpoint the transition state structure and calculate the energy barrier for the nucleophilic attack.

Energetic Profiles of Key Chemical Transformations

By calculating the energies of the reactants, intermediates, transition states, and products, a complete energetic profile, or reaction coordinate diagram, can be constructed. This profile provides a visual representation of the energy changes that occur throughout a chemical transformation.

For key reactions of this compound, these profiles would reveal whether the reaction is exothermic or endothermic (by comparing the energy of reactants and products) and identify the rate-determining step (the step with the highest energy barrier). For multi-step reactions, it can also help identify stable intermediates. For instance, the mechanism of esterification mediated by alkyl chloroformates has been shown to proceed through intermediates like N-acylpyridinium when a base such as pyridine (B92270) is used. acs.org A computational study would map the energetic landscape of such pathways.

Structure-Reactivity Relationship Studies

Theoretical and computational chemistry offer powerful tools to understand and predict the chemical behavior of molecules. For this compound, these methods provide insight into how its specific structural and electronic features govern its reactivity.

Application of Conceptual DFT Methods for Chemical Reactivity Descriptors

Conceptual Density Functional Theory (DFT) is a branch of computational chemistry that defines and calculates a set of chemical concepts, known as reactivity descriptors. These descriptors help in rationalizing and predicting the reactivity of a chemical species. While specific DFT studies on this compound are not extensively documented in publicly available literature, the reactivity of the molecule can be inferred by understanding the influence of its constituent functional groups on these descriptors.

The primary descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to this analysis.

Global Hardness (η) and Softness (S) : Hardness is a measure of the molecule's resistance to change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, which is less reactive. Softness is the reciprocal of hardness, so softer molecules are more reactive.

Electronic Chemical Potential (μ) : This descriptor indicates the escaping tendency of electrons from an equilibrium system. It is related to the molecule's electronegativity.

Global Electrophilicity Index (ω) : This index quantifies the ability of a species to accept electrons. A higher electrophilicity index indicates a better electrophile.

The 4-(trifluoromethoxy) group (-OCF₃) is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms (inductive effect) and, to a lesser extent, resonance effects. This has a profound impact on the electronic structure of the phenyl chloroformate moiety.

Expected Influence of the 4-OCF₃ Group on DFT Descriptors:

The strong electron-withdrawing nature of the 4-trifluoromethoxy substituent is expected to lower the energy levels of both the HOMO and LUMO compared to unsubstituted phenyl chloroformate. This leads to several predictable consequences for the molecule's reactivity:

The lowering of the LUMO energy will significantly increase the global electrophilicity index (ω) , making the acyl carbon of the chloroformate group a much stronger electrophilic center. This enhances its susceptibility to attack by nucleophiles.

The increased HOMO-LUMO gap, resulting from the stabilization of the orbitals, would suggest an increase in global hardness (η) , implying greater stability. However, the dominant factor in its reactions is typically the enhanced electrophilicity of the reactive center.

Below is a table illustrating the key conceptual DFT descriptors and the anticipated qualitative effect of the 4-OCF₃ substituent on this compound compared to a generic, unsubstituted phenyl chloroformate.

| DFT Reactivity Descriptor | Definition | Formula | Expected Qualitative Effect of 4-OCF₃ Group |

|---|---|---|---|

| Global Hardness (η) | Resistance to change in electron distribution | (ELUMO - EHOMO) / 2 | Increase (more stable orbitals) |

| Global Softness (S) | Reciprocal of hardness, indicates higher reactivity | 1 / η | Decrease |

| Electronic Chemical Potential (μ) | Electron escaping tendency | (EHOMO + ELUMO) / 2 | Decrease (more negative, higher electronegativity) |

| Global Electrophilicity Index (ω) | Ability to accept electrons | μ2 / (2η) | Significant Increase |

These theoretical predictions from conceptual DFT align with the expected chemical behavior of this compound as a highly reactive acylating agent.

Hammett-type Analyses and Substituent Effects on Reactivity

The Hammett equation is a cornerstone of physical organic chemistry used to quantify the effect of substituents on the reactivity of aromatic compounds. It relates the logarithm of the reaction rate constant (k) or equilibrium constant (K) for a series of substituted aromatic compounds to a set of substituent constants (σ) and a reaction constant (ρ):

log(k/k₀) = ρσ

where k₀ is the rate constant for the unsubstituted compound.

Substituent Constant (σ) : This value is specific to a particular substituent and its position (meta or para). It represents the electronic effect of that substituent. Positive σ values indicate electron-withdrawing groups, while negative values indicate electron-donating groups.

Reaction Constant (ρ) : This value is characteristic of a specific reaction and its conditions. It measures the sensitivity of the reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

The reactivity of phenyl chloroformates in reactions such as solvolysis or aminolysis is highly sensitive to the nature of the substituent on the phenyl ring. For this compound, the key is the substituent constant for the 4-OCF₃ group. The trifluoromethoxy group is known to be a strong electron-withdrawing substituent, which is reflected in its positive Hammett σ value.

The table below lists the Hammett para-substituent constant (σₚ) for the trifluoromethoxy group and compares it with other relevant substituents.

| Substituent (at para-position) | Hammett Substituent Constant (σₚ) | Electronic Effect |

|---|---|---|

| -OCH₃ (Methoxy) | -0.27 | Strongly Electron-Donating |

| -H (Hydrogen) | 0.00 | Reference |

| -Cl (Chloro) | +0.23 | Electron-Withdrawing |

| -OCF₃ (Trifluoromethoxy) | +0.35 | Strongly Electron-Withdrawing |

| -CN (Cyano) | +0.66 | Very Strongly Electron-Withdrawing |

| -NO₂ (Nitro) | +0.78 | Very Strongly Electron-Withdrawing |

Data sourced from Hansch, C., Leo, A., and Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.

Given that nucleophilic substitution reactions at the acyl carbon of phenyl chloroformates are characterized by the buildup of negative charge in the transition state, they typically have positive ρ values. The large positive σₚ value of the 4-OCF₃ group (+0.35) indicates that it will significantly increase the rate of such reactions compared to unsubstituted phenyl chloroformate. The substituent withdraws electron density from the phenoxy leaving group, stabilizing it and thereby facilitating the reaction. Therefore, Hammett-type analysis predicts that this compound will be a highly reactive electrophile, more so than phenyl chloroformate or 4-chlorophenyl chloroformate, but less reactive than 4-nitrophenyl chloroformate.

Analytical Methodologies Utilizing 4 Trifluoromethoxy Phenyl Chloroformate Derivatives

Chiral Derivatization Strategies

Chiral derivatization is a powerful technique for the separation of enantiomers, which are chiral molecules that are mirror images of each other. Since enantiomers possess identical physical and chemical properties in an achiral environment, their separation requires the introduction of another chiral entity to form diastereomers. These diastereomers have distinct physical properties and can be separated using standard chromatographic techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Formation of Diastereomeric Carbamates for GC/HPLC Resolution

4-(Trifluoromethoxy)phenyl Chloroformate, in its standard form, is an achiral molecule. To achieve chiral resolution, it is used to derivatize a racemic mixture of chiral analytes containing amine or alcohol groups. This reaction, conducted in the presence of a single enantiomer of a chiral auxiliary, results in the formation of diastereomeric carbamates. Alternatively, a chiral derivatizing agent can be synthesized from the parent compound to achieve the same outcome.

The fundamental principle involves the reaction of the chloroformate with a chiral alcohol or amine. For instance, when a racemic amine (a 50:50 mixture of R- and S-enantiomers) is reacted with a chiral derivatizing agent, two different diastereomers are formed. These diastereomers can then be separated on a standard achiral column in either GC or HPLC systems. This indirect method of chiral separation is widely applied, particularly for the analysis of pharmaceuticals and biologically active compounds like amphetamines. nih.govresearchgate.net

The reaction proceeds as follows:

Analyte + this compound → Diastereomeric Carbamate (B1207046) Derivatives

The resulting carbamates exhibit different physical properties, such as polarity and volatility, allowing for their separation. The trifluoromethoxy group can enhance the volatility of the derivatives, making them particularly suitable for GC analysis. For HPLC, the phenyl group can act as a chromophore for UV detection. nih.gov

Table 1: Chromatographic Resolution of Chiral Amines via Derivatization

| Parameter | Description |

|---|---|

| Principle | Conversion of enantiomers into diastereomers with different physical properties. |

| Reagent Type | Chiral derivatizing agent (e.g., a chiral chloroformate) or an achiral chloroformate with a chiral auxiliary. |

| Reaction | Formation of diastereomeric carbamates from chiral amines/alcohols. |

| Separation | GC or HPLC on an achiral stationary phase. |

| Detection | FID, ECD, or MS for GC; UV or Fluorescence for HPLC. |

| Application | Determination of enantiomeric purity of pharmaceuticals, such as amphetamines. nih.govnih.gov |

Development of Chiral Auxiliaries Based on Trifluoromethoxy-Phenyl Substructures

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic pathway to control the stereochemical outcome of a reaction. scielo.org.mx While there is no direct evidence in the provided search results of a chiral auxiliary developed from this compound, the trifluoromethoxy-phenyl substructure possesses properties that are desirable in the design of such molecules.

Fluorinated groups, such as trifluoromethoxy and trifluoromethyl, are often incorporated into chiral auxiliaries to influence the electronic properties and steric hindrance of the molecule, which in turn can enhance the diastereoselectivity of asymmetric reactions. acs.orgnih.gov The trifluoromethoxy group is strongly electron-withdrawing and lipophilic, properties that can be exploited to create highly effective chiral auxiliaries for various asymmetric transformations, including alkylations and aldol (B89426) reactions. The development of chiral auxiliaries containing trifluoromethyl-phenyl groups has been a subject of research in asymmetric synthesis. acs.orgmdpi.com

Fluorigenic Labeling in Spectroscopic Analysis

Fluorigenic labeling involves the attachment of a fluorescent tag to an analyte to enable its detection by fluorescence spectroscopy. This technique is highly sensitive and selective, making it ideal for the analysis of compounds at very low concentrations in complex matrices.

Development of Fluorescent Derivatization Reagents with Trifluoromethoxy-Phenyl Moieties

The development of novel fluorescent probes is a significant area of research in analytical chemistry. acs.orgrsc.org The trifluoromethoxy-phenyl moiety, derivable from precursors like 4-(trifluoromethoxy)aniline (B150132), can be a valuable component in the synthesis of such probes. medchemexpress.com The incorporation of fluorinated groups, like trifluoromethoxy, into fluorophores can enhance their photophysical properties, such as quantum yield and photostability, and shift the emission wavelength. mdpi.com

While a specific fluorescent derivatization reagent synthesized directly from this compound is not detailed in the search results, the precursor 4-(trifluoromethoxy)aniline is a known biochemical reagent used in life science research and can serve as a building block for more complex molecules. medchemexpress.com The synthesis of fluorescent labels often involves coupling a fluorophore with a reactive group, such as a chloroformate, that can readily bind to the target analyte.

Applications in Liquid Chromatography with Fluorescence Detection

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) is a powerful analytical technique that combines the separation capabilities of HPLC with the high sensitivity of fluorescence detection. nih.govscispace.com To analyze non-fluorescent compounds, they must first be derivatized with a fluorescent labeling agent. shimadzu.comnih.gov

A hypothetical fluorescent derivatization reagent containing the trifluoromethoxy-phenyl moiety would be applicable in HPLC-FLD for the trace analysis of various compounds, including amino acids, biogenic amines, and pharmaceuticals. nih.govresearchgate.net The derivatization reaction would typically be performed pre-column, where the analyte is mixed with the fluorescent reagent before injection into the HPLC system. The resulting fluorescent derivatives are then separated on the column and detected by the fluorescence detector.

Table 2: General Workflow for HPLC-FLD Analysis with Fluorescent Derivatization

| Step | Description |

|---|---|

| 1. Sample Preparation | Extraction of analytes from the matrix (e.g., biological fluids, food samples). |

| 2. Pre-column Derivatization | Reaction of the analyte with a fluorescent labeling reagent (e.g., a derivative of this compound). |

| 3. HPLC Separation | Injection of the derivatized sample into an HPLC system for separation on a suitable column (e.g., reversed-phase C18). |

| 4. Fluorescence Detection | Detection of the fluorescent derivatives as they elute from the column using a fluorescence detector set at the appropriate excitation and emission wavelengths. |

| 5. Quantification | Quantification of the analyte based on the peak area or height relative to a calibration curve prepared with standards. |

General Derivatization for Chromatographic Analysis (e.g., GC-MS)

Derivatization is a common sample preparation technique in gas chromatography (GC) to improve the analytical characteristics of polar and non-volatile compounds. iu.edu The process involves chemically modifying the analyte to increase its volatility, thermal stability, and improve its chromatographic behavior (e.g., peak shape). semanticscholar.org

This compound is well-suited for this purpose due to its reactive chloroformate group. It readily reacts with compounds containing active hydrogens, such as phenols, amines, and carboxylic acids, to form more volatile and thermally stable carbamate or ester derivatives. nih.govnih.govvt.edu This is analogous to the well-documented use of other chloroformates like ethyl chloroformate and isobutyl chloroformate for the derivatization of biogenic amines and other polar compounds prior to GC-MS analysis. nih.govnih.gov

The derivatization reaction is typically rapid and can often be performed directly in an aqueous or partially aqueous medium, simplifying sample preparation. nih.gov The resulting derivatives, containing the trifluoromethoxy-phenyl group, are generally less polar and more volatile, making them ideal for GC separation. In Gas Chromatography-Mass Spectrometry (GC-MS), these derivatives often produce characteristic mass spectra that aid in the identification and quantification of the original analytes. nih.govresearchgate.netdphen1.com

Table 3: Target Analytes and Derivatives for GC-MS

| Analyte Functional Group | Analyte Example | Derivative Formed |

|---|---|---|

| Primary/Secondary Amine | Biogenic Amines (e.g., Histamine) | Carbamate |

| Phenolic Hydroxyl | Phenols, Chlorophenols | Phenyl Carbonate |

The presence of the trifluoromethoxy group can also be advantageous for detection using an electron capture detector (ECD), which is highly sensitive to halogenated compounds.

Q & A

Basic Research Questions

Q. What are the typical reagents and reaction conditions for synthesizing derivatives of 4-(trifluoromethoxy)phenyl chloroformate?

- Methodology : Derivatives are synthesized via nucleophilic substitution reactions. Common nucleophiles include amines (e.g., primary/secondary amines) and alcohols, reacting in inert solvents like dichloromethane or tetrahydrofuran (THF) under basic catalysis (e.g., pyridine or triethylamine) . For example, carbamates form via amine reactions, while carbonates result from alcohol nucleophiles.

- Key Considerations : Monitor reaction progress using TLC or NMR to optimize yield. Ensure anhydrous conditions to prevent hydrolysis .

Q. How can hydrolysis products of this compound be characterized?

- Methodology : Hydrolysis in aqueous base (e.g., NaOH) typically yields 4-(trifluoromethoxy)phenol and CO₂. Products are isolated via extraction (e.g., ethyl acetate) and characterized using:

- NMR : To confirm phenolic -OH and aromatic proton environments .

- HPLC/MS : To verify purity and molecular weight .

- Note : Hydrolysis kinetics are solvent-dependent; aqueous-organic mixtures may alter reaction rates .

Q. What analytical techniques are recommended for purity assessment of this compound?

- Methodology :

- GC-MS : To detect volatile impurities or decomposition products .

- Elemental Analysis : To confirm C, H, Cl, and F composition.

- FT-IR : To identify functional groups (e.g., C=O stretch at ~1750 cm⁻¹ for chloroformates) .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the reactivity of chloroformate derivatives in solvolysis?

- Methodology : Substituent effects (e.g., electron-withdrawing -CF₃O) alter reaction pathways. Use the Grunwald-Winstein equation to correlate solvent ionizing power (Y) and nucleophilicity (N) with solvolysis rates. For example, electron-withdrawing groups favor unimolecular (SN1) mechanisms in highly ionizing solvents (e.g., aqueous fluoroalcohols) .

- Case Study : 4-Fluorophenyl chlorothionoformate exhibits dual reaction channels (bimolecular addition-elimination vs. ionization), resolved via kinetic studies .

Q. What strategies resolve contradictions in proposed reaction mechanisms for chloroformate solvolysis?

- Methodology :

Kinetic Isotope Effects (KIE) : Differentiate SN1 (low KIE) vs. SN2 (high KIE) mechanisms.

Solvent Variation : Compare rates in solvents of varying nucleophilicity/ionizing power.

Computational Modeling : DFT studies to map transition states and energy barriers .

- Example : Lee et al. proposed a general base-catalyzed SN2 mechanism for chlorothionoformates, conflicting with Queen’s SN1 hypothesis. Kinetic data in aqueous acetone supported a concerted pathway .

Q. How can the stability of this compound be optimized under varying storage conditions?

- Methodology :

- Moisture Control : Store under inert gas (N₂/Ar) in sealed, desiccated containers. Avoid exposure to humidity .

- Temperature : Maintain at -20°C for long-term storage; decomposition accelerates above 25°C .

- Compatibility Testing : Assess degradation via stability-indicating HPLC under stress conditions (heat, light, humidity) .

Q. What are the challenges in synthesizing enantiomerically pure derivatives using this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.